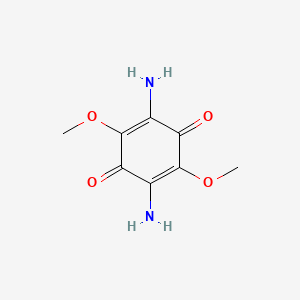
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure characterized by two amino groups and two methoxy groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 1,4-benzoquinone with methanol under alkaline conditions. The reaction is catalyzed by a base, and heating and stirring are employed to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Biology: The compound’s redox properties make it useful in studies related to cellular respiration and oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its redox cycling ability. The compound can undergo oxidation and reduction, which allows it to participate in electron transfer reactions. This property is particularly useful in regenerating Fe²⁺ and H₂O₂ in biological systems, such as in the decay of wood by brown rot fungi .
Comparison with Similar Compounds
- 2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,5-Dihydroxy-1,4-benzoquinone
- 2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione
Comparison: 2,5-Diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both amino and methoxy groups, which confer distinct redox properties and reactivity. In contrast, similar compounds like 2,5-diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione have different substituents (chlorine instead of methoxy), affecting their chemical behavior and applications.
Properties
CAS No. |
28293-19-8 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,5-diamino-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-3(9)6(12)8(14-2)4(10)5(7)11/h9-10H2,1-2H3 |
InChI Key |
CTWRTYUZYVCHDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)N)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















